Doxylamine Di-N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(15-9-5-4-6-10-15,22-14-13-19(2,3)21)16-11-7-8-12-18(16)20/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBZZLLRVCOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105176-70-3 | |
| Record name | Doxylamine dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105176703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOXYLAMINE DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSB0Z06TOK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Approaches and Chemical Formation Pathways of Doxylamine Di N Oxide
Controlled Chemical Synthesis Methodologies
The introduction of oxygen atoms at the two nitrogen centers of the doxylamine (B195884) molecule requires controlled synthetic strategies to achieve the desired di-N-oxide structure. These methods primarily rely on powerful oxidizing agents capable of N-oxidation.
Peroxidation reactions, utilizing reagents that contain an oxygen-oxygen single bond, are a common method for the N-oxidation of amines and heterocyclic nitrogen compounds. Peracids, such as meta-chloroperbenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂) are frequently employed for this transformation. These reagents act as electrophilic oxygen donors. The general mechanism involves the nucleophilic nitrogen atom of doxylamine attacking the electrophilic oxygen of the peracid, leading to the formation of the N-oxide and the corresponding carboxylic acid.
For a molecule like doxylamine with two oxidizable nitrogen atoms, the reaction conditions must be carefully controlled to achieve the di-N-oxide product. This often involves using a stoichiometric excess of the oxidizing agent and adjusting parameters like temperature and reaction time to drive the reaction to completion.
Table 1: Reagents for Peroxidation-Based N-Oxidation
| Reagent | Typical Conditions | Reference |
|---|---|---|
| meta-chloroperbenzoic acid (m-CPBA) | Dissolve substrate in ethanol (B145695) or dichloromethane, add m-CPBA at 0–5°C, stir at room temperature for 12–24 hours. |
This is an interactive data table. You can sort and filter the data as needed.
The formation of N-oxides is fundamentally an electrophilic oxygen transfer process. torvergata.it In this mechanism, a reagent carrying a positively polarized or "electrophilic" oxygen atom is attacked by the nucleophilic lone pair of electrons on a nitrogen atom. nih.gov Vanadium peroxo species, for example, are known to act as electrophilic oxygen transfer reagents in various oxidation reactions. torvergata.it
The complex HOF•CH₃CN is noted as a particularly potent oxygen transfer agent, capable of epoxidizing even electron-depleted olefins and oxidizing various nitrogen-containing molecules. nih.gov Such powerful reagents could theoretically be used to produce Doxylamine Di-N-Oxide by transferring oxygen to both the aliphatic and the aromatic nitrogen atoms. The mechanism involves the direct transfer of an oxygen atom to the nitrogen, forming a new N-O bond. nih.gov In the context of doxylamine, the tertiary amine is generally more nucleophilic and thus more readily oxidized than the pyridine (B92270) nitrogen. However, with a sufficiently strong electrophilic oxygen source, oxidation at both sites to form the di-N-oxide is feasible. nih.gov
Peroxidation-Based Oxidation Reactions
Oxidative Transformation Pathways of Doxylamine Leading to Di-N-Oxide Formation
Doxylamine can be transformed into its di-N-oxide derivative through various oxidative processes, including metabolic pathways and controlled chemical degradation.
Beyond targeted synthesis, this compound can be formed under other specific oxidative conditions. For instance, studies on the degradation of doxylamine in water treatment processes using UV light in combination with hydrogen peroxide (UV/H₂O₂) have identified numerous oxidation by-products. researchgate.net While the di-N-oxide is not explicitly named as a product in this study, the conditions are harsh enough to cause multiple oxidations on the parent molecule. The addition of hydrogen peroxide to the UV process was observed to increase the formation potential of certain by-products. researchgate.net
Furthermore, biological systems can facilitate this transformation. Doxylamine is known to be metabolized in rats via N-oxidation, among other pathways. nih.govinchem.orgwho.int While early studies in monkeys identified the mono-N-oxide as a minor metabolite, who.int the formation of the di-N-oxide is plausible under conditions of prolonged exposure or in species with specific enzymatic capabilities. For example, a study on the microalgal degradation of doxylamine found that the microalga Scenedesmus obliquus can transform doxylamine into doxylamine N-oxide, a process catalyzed by enzymes such as hydrolase and primary amine oxidase. researchgate.net
Table 2: Conditions Leading to Doxylamine Oxidation
| Condition | Process | Resulting Products | Reference |
|---|---|---|---|
| In vivo (Rats) | Metabolism | Doxylamine N-oxide, hydroxylated products, desmethylated products. | who.int |
| In vivo (Monkeys) | Metabolism | Mono- and didesmethyldoxylamine, side-chain cleavage products, N-oxide (minor). | who.int |
| UV/H₂O₂ Treatment | Water Treatment | Twenty-one different degradation by-products identified. | researchgate.net |
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When oxidizing doxylamine, which has two distinct nitrogen atoms, regioselectivity is a significant challenge. The tertiary aliphatic amine is more basic and generally more susceptible to electrophilic attack than the nitrogen in the pyridine ring. Therefore, the formation of the aliphatic N-oxide is often favored. To form the di-N-oxide, conditions must be forcing enough to also oxidize the less reactive pyridine nitrogen.
This lack of perfect selectivity inevitably leads to the formation of by-products. In a multi-oxidation scenario, the reaction mixture may contain unreacted doxylamine, the two possible mono-N-oxides (Doxylamine Ethylamine N-oxide and Doxylamine Pyridinyl-N-oxide), and the desired this compound. synzeal.comcleanchemlab.com Other known metabolic by-products that could potentially form during chemical synthesis include N-desmethyl-doxylamine, N,N-didesmethyldoxylamine, and ring-hydroxylated products. who.intresearchgate.net The complexity of this product mixture necessitates sophisticated purification methods to isolate the this compound.
Specific Chemical Oxidation Conditions
Characterization of Synthetic Intermediates and Reaction Mixtures
The identification and characterization of this compound and its related intermediates from complex reaction mixtures rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for separating the components of the mixture. d-nb.info
For structural elucidation and confirmation, HPLC is often coupled with mass spectrometry (MS). chromatographyonline.com Techniques like LC-MS/MS are highly sensitive and specific, allowing for the identification of metabolites and degradation products even at low concentrations. researchgate.net Thermospray/mass spectrometry (TSP/MS) and TSP/MS/MS have been successfully used to identify glucuronide metabolites of doxylamine and to characterize synthetic N-oxide standards. researchgate.netnih.govoup.com Ultrahigh-resolution time-of-flight mass spectrometry (TOF-MS) offers rapid analysis with high mass accuracy, facilitating the identification of metabolites in complex biological matrices like urine with minimal sample preparation. chromatographyonline.com
Table 3: Analytical Methods for Characterization
| Technique | Application | Reference |
|---|---|---|
| HPLC-PDA | Separation and quantification of doxylamine and its degradants. | d-nb.info |
| LC-MS/MS | Structural confirmation and impurity profiling, identification of degradation by-products. | researchgate.net |
| UHPLC-TOF-MS | Rapid identification of metabolites in biological samples with high mass accuracy. | chromatographyonline.com |
| Thermospray/MS | Analysis of biologically derived metabolites like glucuronides and N-oxides. | researchgate.netnih.govoup.com |
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Degradation and Stability Studies of Doxylamine Di N Oxide
Chemical Degradation Kinetics and Reaction Mechanisms
Detailed studies on the chemical degradation kinetics and reaction mechanisms of pure Doxylamine (B195884) Di-N-Oxide are not found in the current body of scientific literature. The existing research primarily identifies it as a transformation product of doxylamine. africanjournalofbiomedicalresearch.comresearchgate.net
Hydrolytic Stability Investigations under Varied pH Conditions
There are no specific studies available that investigate the hydrolytic stability of Doxylamine Di-N-Oxide across a range of pH values. While forced degradation studies on doxylamine include hydrolysis under acidic and basic conditions, the focus remains on the degradation of the parent drug and the appearance of its impurities, including the di-N-oxide form. d-nb.info
Oxidative Degradation Pathways and Radical Involvement
This compound is itself a product of the oxidative degradation of doxylamine, often formed when doxylamine is exposed to oxidizing agents like hydrogen peroxide. africanjournalofbiomedicalresearch.comnih.gov This suggests that the nitrogen centers in the doxylamine molecule are susceptible to oxidation. However, studies detailing the further oxidative degradation of this compound or the involvement of radical species in its breakdown are not documented.
Thermal Stability Analyses and Decomposition Patterns
Specific thermal stability analyses and decomposition patterns for this compound have not been reported. While thermal degradation is a component of forced degradation studies on doxylamine, the resulting data pertains to the stability of the parent compound. africanjournalofbiomedicalresearch.comd-nb.info
Identification and Structural Elucidation of Degradation Products
As there are no published studies on the degradation of this compound, there is no information on the identity or structure of its potential degradation products.
Mass Spectrometric Identification of Degradants
Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), is a key technique used to identify degradation products in stability studies. nih.gov In the context of doxylamine, mass spectrometry has been used to identify this compound as a degradation product. nih.gov However, there is no available mass spectrometric data detailing the products of this compound's own degradation.
Spectroscopic Characterization of Degradation Intermediates
The elucidation of the structures of intermediates formed during the degradation of this compound relies on a combination of sophisticated spectroscopic techniques. These methods provide detailed information on the molecular structure, fragmentation patterns, and functional groups of the transient species formed during stability studies. High-Performance Liquid Chromatography (HPLC) is frequently employed to separate these intermediates from the parent compound and other related substances before spectroscopic analysis. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for identifying and characterizing degradation intermediates of doxylamine and its derivatives. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), allows for the determination of the elemental composition of intermediates with high accuracy. researchgate.net
The molecular formula for this compound is established as C₁₇H₂₂N₂O₃, with a molecular weight of 302.37 g/mol and a precise mass of 302.16304257 Da. veeprho.comnih.gov Analysis of degradation products would involve looking for characteristic mass shifts from this parent molecule.
A key diagnostic feature in the mass spectra of N-oxides is the characteristic neutral loss of an oxygen atom (16 Da). This "deoxygenation" can be induced by thermal activation within the mass spectrometer's atmospheric pressure ionization (API) source. nih.gov This fragmentation pattern is crucial for distinguishing N-oxide intermediates from other metabolites like hydroxylated derivatives. nih.gov For this compound, the presence of two N-oxide functional groups could potentially lead to sequential loss of oxygen atoms, providing further structural clues.
In studies of doxylamine metabolism, chemical ionization mass spectrometry has been utilized to identify various metabolites, including the single N-oxide. nih.gov While specific fragmentation data for this compound intermediates is not extensively published, the general principles of N-oxide fragmentation would be applied for their identification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including potential degradation intermediates of this compound. While a complete NMR spectral assignment for this compound and its specific degradation intermediates is not widely available in the literature, data for related doxylamine impurities have been published. For instance, the structures of impurities such as N-methyl-2-[1-phenyl-1-(2-pyridine) ethoxy] ethamine have been confirmed using ¹H NMR and mass spectrometry.
For any intermediate, ¹H and ¹³C NMR would reveal changes in the chemical environment of the protons and carbons compared to the parent this compound molecule. The formation of N-oxides is known to cause significant deshielding of the protons on the carbon atoms adjacent to the nitrogen, leading to a downfield shift in the ¹H NMR spectrum. The degradation of an N-oxide group would result in a corresponding upfield shift of these signals, providing clear evidence of the transformation. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to establish the connectivity between atoms in any isolated intermediate. veeprho.com
UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound degradation, FT-IR would be particularly useful for tracking changes related to the N-oxide and ether functional groups. The N-O stretching vibration in pyridine (B92270) N-oxides typically appears in the 1200-1300 cm⁻¹ region. The disappearance or shift of this band would indicate the degradation of the N-oxide moiety. In one study, FT-IR was used to characterize a major alkaline degradation product of doxylamine, confirming the cleavage of the primary amine from the parent structure. researchgate.net
Data Tables
Table 1: Spectroscopic and Chromatographic Parameters for Doxylamine and Related Compounds
| Compound/Parameter | Technique | Key Findings/Values | Reference |
| Doxylamine Succinate (B1194679) Impurities | HPLC-UV | Detection wavelength: 262 nm | bioszeparacio.hu |
| Doxylamine Degradation Product | HPLC | Retention Times (RT): 2.0 and 3.9 min (acidic) | researchgate.net |
| This compound | HPLC | Retention Time (RT): 18.9 min | bioszeparacio.hu |
| Doxylamine Pyridinyl N-Oxide | HPLC | Retention Time (RT): 15.8 min | bioszeparacio.hu |
| Doxylamine Ethylamine N-Oxide | HPLC | Retention Time (RT): 49.0 min | bioszeparacio.hu |
| Doxylamine | UV-Vis | λmax: 260 nm | ajchem-a.com |
| Doxylamine-MO Ion-Pair Complex | UV-Vis | λmax: 420 nm | amazonaws.com |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₂N₂O₃ | veeprho.com |
| Molecular Weight | 302.37 g/mol | veeprho.com |
| Exact Mass | 302.16304257 Da | nih.gov |
| Characteristic Fragmentation | Neutral loss of oxygen ([M-16]) | nih.gov |
Analytical Methodologies for Doxylamine Di N Oxide
Advanced Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating Doxylamine (B195884) Di-N-Oxide from complex biological matrices and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods utilized, often coupled with mass spectrometry for enhanced sensitivity and specificity.
HPLC is a cornerstone technique for the analysis of doxylamine and its metabolites. Method development focuses on optimizing the separation of the parent drug from its various metabolic products, including Doxylamine Di-N-Oxide.
Reverse-phase HPLC (RP-HPLC) is the most common approach. A stability-indicating RP-HPLC method has been developed for the concurrent measurement of Doxylamine succinate (B1194679) and its related substances, which include this compound. africanjournalofbiomedicalresearch.com This method effectively separates the di-N-oxide from the parent compound and other impurities. Key parameters for such separations include the choice of stationary phase (column), the composition of the mobile phase, flow rate, and detection wavelength. For instance, a C8 column has been successfully used with a gradient elution program. africanjournalofbiomedicalresearch.com The detection is typically performed using a UV detector, with specific wavelengths chosen to maximize the absorbance of the analytes. africanjournalofbiomedicalresearch.com The limit of detection (LOD) and limit of quantitation (LOQ) for this compound in one such method were found to be 0.16 ppm and 0.48 ppm, respectively, demonstrating high sensitivity. africanjournalofbiomedicalresearch.com
The optimization of HPLC methods involves validating parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. d-nb.info
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Chromosil C8 (250 x 4.6 mm, 5 µm) | africanjournalofbiomedicalresearch.com |
| Mobile Phase | Gradient elution with Phosphate (B84403) Buffer (pH 6.8) and Methanol (B129727) | africanjournalofbiomedicalresearch.com |
| Flow Rate | 1.0 mL/min | africanjournalofbiomedicalresearch.com |
| Detection Wavelength | 262 nm | africanjournalofbiomedicalresearch.com |
| Column Temperature | 40°C | africanjournalofbiomedicalresearch.com |
Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to dramatically increased resolution, sensitivity, and speed of analysis.
For the analysis of doxylamine metabolites, UPLC coupled with high-resolution mass spectrometry, such as time-of-flight (TOF-MS), has proven to be a powerful tool. chromatographyonline.com This combination allows for the rapid identification and characterization of metabolites like N-oxides in complex biological samples such as human urine. chromatographyonline.com The high efficiency of UPLC enables analyses to be completed in very short timeframes, often less than two minutes, without compromising the quality of the separation or the accuracy of mass measurement. chromatographyonline.com This rapid analysis is particularly advantageous in high-throughput metabolic screening studies.
While liquid chromatography is the predominant technique for analyzing polar metabolites like this compound, Gas Chromatography (GC) has been used in earlier studies for doxylamine. Early pharmacokinetic analyses employed GC with a nitrogen-phosphorus detector (NPD).
However, the direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. The high temperatures required for GC analysis can cause the N-oxide functional groups to degrade. Therefore, the use of GC for this compound would necessitate derivatization to create a more volatile and thermally stable derivative. This additional sample preparation step can add complexity and potential variability to the analysis. Furthermore, GC-based methods have historically faced challenges with peak resolution and the differentiation of various doxylamine metabolites. For these reasons, LC-based methods are generally preferred for the analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Spectroscopic Characterization and Structural Confirmation
While chromatography separates the components of a mixture, spectroscopy is required for the unambiguous identification and structural confirmation of the isolated compounds. Mass spectrometry and infrared spectroscopy are key techniques in this regard.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of drug metabolites. For this compound, "soft" ionization techniques like thermospray (TSP) and electrospray ionization (ESI) are used to generate protonated molecular ions ([M+H]+) with minimal fragmentation, thus confirming the molecular weight of the compound. nih.govoup.comresearchgate.net
Tandem mass spectrometry (MS/MS) provides deeper structural insights. In an MS/MS experiment, the protonated molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint, allowing for definitive identification. Studies using TSP/MS/MS have successfully characterized doxylamine metabolites by analyzing these specific fragment ions. nih.govoup.comresearchgate.net The combination of UHPLC with high-resolution TOF-MS further enhances this process by providing highly accurate mass measurements for both the precursor and fragment ions, which greatly aids in confirming the elemental composition and structure of the metabolite. chromatographyonline.com
Infrared (IR) spectroscopy and its more advanced counterpart, Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful non-destructive techniques used to identify the functional groups present in a molecule. d-nb.info An IR spectrum shows the absorption of infrared radiation by a sample at different wavelengths, with specific absorption bands corresponding to the vibrational frequencies of particular chemical bonds.
For this compound, an FT-IR spectrum would be expected to show characteristic absorption bands for its key functional groups. These would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Found just below 3000 cm⁻¹.
C-O-C (ether) stretching: Strong absorptions usually in the 1250-1000 cm⁻¹ region.
N-O (N-oxide) stretching: This bond gives rise to a characteristic absorption, often found in the 1300-1200 cm⁻¹ range.
Aromatic ring vibrations: C=C stretching bands appear in the 1600-1450 cm⁻¹ region.
While specific experimental spectra for pure this compound are not widely published in peer-reviewed literature, FT-IR has been used extensively to ascertain the structure of doxylamine and its degradation products. d-nb.info Theoretical and experimental FT-IR studies on the parent compound, doxylamine succinate, provide a basis for interpreting the spectra of its metabolites. researchgate.net Analysis of these characteristic bands allows for the confirmation of the compound's structural integrity and the presence of the N-oxide functionalities.
| Compound Name |
|---|
| Doxylamine |
| This compound |
| Doxylamine succinate |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in confirming the molecular structure.
Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within the molecule. For instance, in a related compound, Doxylamine impurity G, the proton NMR spectrum was essential for confirming its structure. google.com Similarly, for this compound, ¹H NMR would reveal characteristic shifts for the protons on the pyridine (B92270) ring, the phenyl group, and the aliphatic chain, with the N-oxide functionalities inducing specific downfield shifts on adjacent protons.
Carbon-13 NMR (¹³C NMR) complements the proton data by providing insights into the carbon skeleton. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between different parts of the molecule, leaving no ambiguity in the structural assignment. veeprho.com These comprehensive NMR analyses are often part of the detailed characterization data provided with reference standards for this compound. veeprho.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the detection and quantification of Doxylamine and its related substances, including this compound. This method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum.
In the context of High-Performance Liquid Chromatography (HPLC), a UV-Vis detector is commonly used. For the analysis of Doxylamine succinate and its impurities, detection is often performed at a wavelength of 262 nm. africanjournalofbiomedicalresearch.com Another method utilized a detection wavelength of 262 nm for Doxylamine succinate. d-nb.info The choice of wavelength is critical and is typically determined by scanning the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity. africanjournalofbiomedicalresearch.comamazonaws.com
Derivative spectrophotometry can also be employed to resolve overlapping spectra in mixtures, enhancing the specificity of the analysis. nih.gov The development of ion-pair complexes can also be utilized to shift the absorbance to a different wavelength, which can be beneficial for quantification in complex matrices like human plasma. amazonaws.com
Validation of Analytical Procedures for this compound
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that the chosen method is suitable for its intended purpose. africanjournalofbiomedicalresearch.com This process involves a series of experiments to demonstrate the method's specificity, linearity, accuracy, precision, and sensitivity.
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, this is often demonstrated through forced degradation studies. africanjournalofbiomedicalresearch.com
Forced degradation involves subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light. africanjournalofbiomedicalresearch.com A stability-indicating HPLC method for Doxylamine succinate and its related substances demonstrated specificity by showing that there was no interference from the placebo, known impurities, or degradation products at the retention time of the main compounds. africanjournalofbiomedicalresearch.com The method was able to separate this compound from Doxylamine succinate and other related substances, with this compound having a relative retention time of approximately 0.48. africanjournalofbiomedicalresearch.com
Linearity and Calibration Range Determinations
Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standard solutions of known concentrations.
A validated HPLC method for Doxylamine succinate and its related impurities, including this compound, established linearity in the range of 10% to 150% of the target concentration, with a correlation coefficient (R²) greater than 0.99. africanjournalofbiomedicalresearch.com Another study for Doxylamine succinate showed linearity in the concentration range of 10–50 μg/ml with a correlation coefficient of 0.9998. d-nb.info For a method analyzing Doxylamine succinate in human plasma, linearity was observed in the concentration range of 5-25 µg/mL with a correlation coefficient of 0.992. amazonaws.com
The results are typically presented in a calibration curve, plotting the analytical response versus the concentration.
Table 1: Linearity and Calibration Range Data for Doxylamine and Related Compounds
| Analyte | Method | Linearity Range | Correlation Coefficient (R²) | Source |
|---|---|---|---|---|
| Doxylamine succinate and related impurities | HPLC | 10% to 150% of target concentration | >0.99 | africanjournalofbiomedicalresearch.com |
| Doxylamine succinate | HPLC | 10–50 μg/ml | 0.9998 | d-nb.info |
| Doxylamine succinate | UV-Vis Spectrophotometry | 5-25 µg/mL | 0.992 | amazonaws.com |
Detection Limit (LOD) and Quantitation Limit (LOQ) Determinations
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 2: LOD and LOQ Data for Doxylamine
| Analyte | Method | LOD | LOQ | Source |
|---|
Precision and Accuracy Assessments
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined by recovery studies.
In a validated HPLC method for Doxylamine succinate and its impurities, the precision of the method was demonstrated by preparing and analyzing six separate test solutions spiked with impurities, including this compound. africanjournalofbiomedicalresearch.com The accuracy was assessed by spiking known amounts of the impurities into a placebo matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification level) and calculating the percentage recovery. africanjournalofbiomedicalresearch.com For Doxylamine succinate, a study showed that the percentage recovery was in the range of 99.73% to 99.91%. d-nb.info
Table 3: Precision and Accuracy Data for Doxylamine and Related Compounds
| Analyte | Method | Precision (%RSD) | Accuracy (% Recovery) | Source |
|---|---|---|---|---|
| Doxylamine succinate and related impurities | HPLC | Not explicitly stated for Di-N-Oxide, but method deemed precise | Satisfactory recovery for all 5 impurities | africanjournalofbiomedicalresearch.com |
| Doxylamine succinate | HPLC | Not explicitly stated | 99.73 to 99.91% | d-nb.info |
| Doxylamine | HPLC | 6.2% - 10% (Repeatability), 7.5% - 8.7% (Intermediate Precision) | Not explicitly stated | shimadzu-webapp.eu |
Robustness and Ruggedness Evaluations
The reliability of an analytical method under routine use is critically assessed through robustness and ruggedness evaluations. While specific studies detailing these evaluations for this compound are not extensively published, the principles of method validation for related pharmaceutical compounds, such as doxylamine succinate, provide a framework for understanding the requisite testing. researchgate.netd-nb.info
Robustness testing evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the High-Performance Liquid Chromatography (HPLC) methods used to analyze this compound, these variations would typically include:
Mobile Phase Composition: Altering the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. scielo.br
pH of the Mobile Phase Buffer: Adjusting the pH of the buffer solution by a small margin (e.g., ± 0.2 units). scielo.br
Flow Rate: Varying the flow rate of the mobile phase (e.g., ± 0.1 mL/min).
Column Temperature: Changing the temperature of the column compartment (e.g., ± 5 °C). scielo.br
Wavelength of Detection: Modifying the UV detection wavelength slightly.
The results of these variations are then compared against the analysis performed under the standard conditions, with parameters such as peak retention time, peak area, and resolution between adjacent peaks being monitored. The method is considered robust if the results remain within acceptable limits, often defined by a low relative standard deviation (RSD).
Ruggedness of an analytical method is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. These conditions can include:
Different Analysts: Having multiple analysts perform the test.
Different Instruments: Using different HPLC systems. nih.gov
Different Laboratories: Conducting the analysis in separate laboratories. nih.gov
Different Days: Performing the analysis on different days to account for daily variations.
The following interactive table illustrates typical parameters varied during a robustness study for an HPLC method applicable to this compound analysis:
| Parameter | Variation | Acceptance Criteria (Example) |
| Flow Rate | ± 0.1 mL/min | RSD of peak area < 2% |
| Mobile Phase pH | ± 0.2 | Retention time shift < 5% |
| Column Temp. | ± 5 °C | Tailing factor remains < 1.5 |
| % Organic | ± 2% | Resolution > 2.0 |
Application of Analytical Methods in Impurity Profiling and Reference Standard Characterization
Analytical methods for this compound are crucial for ensuring the quality and safety of pharmaceutical products containing doxylamine. These methods are primarily applied in impurity profiling and for the characterization of reference standards. africanjournalofbiomedicalresearch.comcleanchemlab.comsynzeal.com
Role as an Analytical Reference Standard
This compound is a known impurity and metabolite of doxylamine. clearsynth.compharmaffiliates.com As such, a well-characterized standard of this compound is essential for several key analytical applications in the pharmaceutical industry. Several suppliers of pharmaceutical reference standards offer this compound for this purpose. cleanchemlab.comsynzeal.com
The primary roles of this compound as an analytical reference standard include:
Impurity Identification: By comparing the chromatographic retention time and spectral data of peaks in a sample of doxylamine with the reference standard, analysts can definitively identify the presence of this compound.
Method Development and Validation: The reference standard is indispensable for developing and validating analytical methods, such as HPLC, that are designed to separate and quantify impurities in doxylamine drug substances and products. cleanchemlab.comsynzeal.com This includes establishing the specificity of the method, where the ability to resolve the this compound peak from the parent drug and other related substances is confirmed.
Quantitative Analysis: A certified reference standard with a known purity is used to prepare calibration curves for the accurate quantification of this compound levels in a sample. This is critical for ensuring that the impurity does not exceed the qualification thresholds set by regulatory bodies.
Quality Control (QC): In routine QC testing of doxylamine, the reference standard is used as a control to ensure the analytical system is performing correctly and to verify the identity and quantity of any detected this compound. cleanchemlab.com
Quantification in Complex Chemical Matrices
The quantification of this compound is often performed in complex chemical matrices, such as pharmaceutical dosage forms containing doxylamine succinate and other active ingredients or excipients. A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the concurrent measurement of doxylamine succinate and its related substances, including this compound (referred to as Doxylamine dioxide in the study). africanjournalofbiomedicalresearch.com
This method is capable of separating this compound from the active pharmaceutical ingredient (API) and other impurities, allowing for its accurate quantification. africanjournalofbiomedicalresearch.com The precision of the method for quantifying spiked impurities, including this compound, was demonstrated to have a relative standard deviation (RSD) of less than 2.0%. africanjournalofbiomedicalresearch.com Furthermore, the accuracy of the method for all impurities was confirmed. africanjournalofbiomedicalresearch.com
The chromatographic conditions for such an analysis are meticulously optimized to achieve good separation and peak shape. The details of a representative HPLC method are provided in the table below. africanjournalofbiomedicalresearch.com
| Parameter | Details |
| Stationary Phase | Chromosil® C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a phosphate buffer and methanol |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 262 nm (for doxylamine impurities) |
| Column Temperature | 40 °C |
| Retention Time of this compound | 18.9 minutes |
| Relative Retention Time | 0.48 (relative to Doxylamine succinate) |
This validated HPLC method is deemed stability-indicating, meaning it can effectively be used to monitor the stability of doxylamine formulations by quantifying the formation of degradation products like this compound over time. africanjournalofbiomedicalresearch.com The method's validation in accordance with International Conference on Harmonisation (ICH) guidelines ensures its suitability for use in commercial release testing of pharmaceutical dosage forms. africanjournalofbiomedicalresearch.com
Biotransformation and Environmental Chemical Transformation of Doxylamine Di N Oxide Precursors
Enzymatic Oxidation Pathways of Doxylamine (B195884) in Model Systems
The biotransformation of doxylamine involves several enzymatic reactions, primarily occurring in the liver. These pathways include N-demethylation, N-oxidation, hydroxylation, and ether cleavage. e-lactancia.org
In vitro studies using isolated rat hepatocytes have been instrumental in elucidating the metabolic fate of doxylamine. These studies have successfully identified several nonconjugated metabolites, including doxylamine N-oxide, desmethyldoxylamine, didesmethyldoxylamine, and ring-hydroxylated products. nih.gov The formation of these metabolites highlights the significant role of hepatic enzymes in the biotransformation of doxylamine. nih.gov
The cytochrome P450 (CYP) enzyme system is heavily implicated in the metabolism of doxylamine. In mice, doxylamine has been shown to be a potent inducer of CYP2B enzymes, similar to phenobarbital. who.int This induction leads to a significant increase in the O-dealkylation of 7-pentoxyresorufin and the 16β-hydroxylation of testosterone. who.int Modest induction of CYP3A and CYP2A has also been observed in mice. who.int However, studies in male volunteers did not show evidence of CYP enzyme induction. who.int The primary metabolic pathways for doxylamine include N-demethylation, N-oxidation, hydroxylation, N-acetylation, N-desalkylation, and ether cleavage. e-lactancia.org
Table 1: Key In Vitro Findings on Doxylamine's Enzymatic Oxidation
| Model System | Key Findings | Metabolites Identified | Reference |
|---|---|---|---|
| Isolated Rat Hepatocytes | Generated metabolites similar to in vivo observations. | Doxylamine N-oxide, desmethyldoxylamine, didesmethyldoxylamine, ring-hydroxylated products. | nih.gov |
| B6C3F1 Mice Liver Microsomes | Potent phenobarbital-type inducer of CYP2B enzymes. | - | who.int |
| Human Volunteers | No evidence of CYP enzyme induction. | - | who.int |
While mammalian hepatic metabolism is the primary route for doxylamine transformation, microbial systems have also been investigated. Studies involving incubation with human and rat intestinal microflora indicated that anaerobic bacteria were not capable of degrading doxylamine succinate (B1194679). nih.gov
However, other research has pointed to the potential for microbial transformation of antihistamines. For instance, fungal transformations of certain antihistamines have been shown to produce N-oxide derivatives. scispace.com Furthermore, the green microalga Scenedesmus obliquus has demonstrated the ability to remove doxylamine from wastewater. nih.govfrontiersin.org In one study, S. obliquus removed 56% of doxylamine from real wastewater over a 10-day period, with removal increasing to 63% with the addition of sodium bicarbonate. nih.govfrontiersin.org This suggests a role for microalgae in the bioremediation of doxylamine-contaminated water. nih.govfrontiersin.org
Table 2: Microbial Biotransformation of Doxylamine
| Organism/System | Finding | Percentage Removal | Reference |
|---|---|---|---|
| Human and Rat Intestinal Microflora (Anaerobic) | Incapable of degrading doxylamine succinate. | Not Applicable | nih.gov |
| Scenedesmus obliquus (Green Microalga) | Removed doxylamine from real wastewater. | 56% (63% with sodium bicarbonate) | nih.govfrontiersin.org |
In Vitro Enzymatic Oxidation Processes
Environmental Chemical Fate and Transformation Processes
The widespread use of pharmaceuticals like doxylamine has led to their detection in various environmental compartments. frontiersin.org Understanding their fate and transformation in these matrices is crucial for assessing their environmental impact.
Pharmaceuticals, including doxylamine, are considered emerging contaminants and have been found in surface water, groundwater, wastewater, seawater, and soil at concentrations ranging from nanograms per liter (ng L⁻¹) to micrograms per liter (µg L⁻¹). frontiersin.org Doxylamine has been specifically detected in different water sources within this concentration range. nih.govfrontiersin.org For example, concentrations of up to 300 ng L⁻¹ have been found in the effluent of a water reclamation plant. researchgate.net The presence of these compounds in aquatic systems is a global concern. acs.orgnih.gov
Doxylamine can undergo degradation through various chemical processes in the environment, including photochemical reactions. Forced degradation studies have shown that doxylamine is susceptible to degradation under acidic, basic, and oxidative stress conditions. japsonline.comafricanjournalofbiomedicalresearch.com For instance, under alkaline conditions, doxylamine showed a degradation of 12.3%. japsonline.com In acidic and oxidative conditions, the degradation was 8.97% and 5.25%, respectively. japsonline.com
Photolytic degradation is another important transformation pathway. Exposure to UV light can lead to the degradation of doxylamine. rjptonline.org One study demonstrated that UV treatment alone can reduce the formation potential of N-nitrosodimethylamine (NDMA), a carcinogenic byproduct of doxylamine oxidation, by approximately 50%. acs.org However, the addition of hydrogen peroxide (UV/H₂O₂) in the treatment process was found to increase NDMA formation potential by over 30%, suggesting that the degradation byproducts of this advanced oxidation process may be more readily converted to NDMA. researchgate.netacs.org Ultrafast liquid chromatography has identified 21 different degradation byproducts of doxylamine resulting from UV and UV/H₂O₂ treatment. acs.org
Table 3: Forced Degradation of Doxylamine under Different Stress Conditions
| Stress Condition | Percentage Degradation | Reference |
|---|---|---|
| Acidic (1 N HCl) | 8.97% | japsonline.com |
| Basic (1N NaOH) | 12.3% | japsonline.com |
| Oxidative (33% H₂O₂) | 5.25% | japsonline.com |
| Neutral | 10.24% | japsonline.com |
| Photolytic | 4.91% | japsonline.com |
| Thermal | 6.28% | japsonline.com |
Based on a comprehensive search of available scientific literature, there is currently no specific research published that focuses on the computational chemistry and theoretical investigations of the compound "Doxylamine Di-N-Oxide." While the compound is identified in chemical databases nih.govpharmaffiliates.com and is a known potential metabolite of Doxylamine, detailed studies concerning its molecular structure, conformational analysis, predicted spectroscopic properties, and reaction mechanism modeling are not present in the public domain.
Searches for "this compound" and related terms in scholarly databases did not yield any papers presenting the specific data required to populate the requested article outline, such as quantum chemical calculations for optimized geometries, conformational energy minimization, theoretical NMR chemical shifts, or simulated IR and UV-Vis spectra.
Research is available on the computational analysis of the parent compound, doxylamine, which utilizes methods like Density Functional Theory (DFT) to study its structure and properties. researchgate.net Furthermore, the metabolism of doxylamine, leading to the formation of various metabolites including the mono-N-oxide, has been documented. science.govnih.govresearchgate.net However, this body of work does not extend to the specific theoretical and computational characterization of the Di-N-Oxide derivative.
Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline for "Computational Chemistry and Theoretical Investigations of this compound" due to the absence of the necessary research findings and data.
Computational Chemistry and Theoretical Investigations of Doxylamine Di N Oxide
Reaction Mechanism Modeling for Formation and Degradation Pathways
Transition State Analysis for Chemical Transformations
Transition state analysis is a fundamental aspect of computational chemistry that allows for the elucidation of reaction mechanisms by identifying the highest energy point along a reaction coordinate. For Doxylamine (B195884) Di-N-Oxide, relevant chemical transformations would likely involve metabolic reactions such as reduction or further oxidation.
Theoretical investigations would employ methods like Density Functional Theory (DFT) to model these transformations. By calculating the potential energy surface, researchers can identify transition state structures. Key parameters obtained from these calculations include the activation energy (the energy difference between the reactants and the transition state), which is crucial for determining the reaction rate. The geometry of the transition state provides insights into the bond-breaking and bond-forming processes occurring during the transformation.
For instance, the reduction of the N-oxide groups back to the corresponding amines is a plausible metabolic pathway. Computational analysis of this process would involve modeling the interaction of Doxylamine Di-N-Oxide with a reducing agent, such as a flavin-containing monooxygenase or cytochrome P450 enzyme. The transition state would likely feature a partially formed bond between the reducing agent and the oxygen atom of the N-oxide, and a partially broken N-O bond.
Table 1: Hypothetical Transition State Parameters for the Reduction of this compound
| Transformation | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |
| Pyridine (B92270) N-oxide Reduction | DFT (B3LYP/6-31G) | 20-30 | N-O: 1.5-1.7, O-H (from reducing agent): 1.2-1.4 |
| Tertiary Amine N-oxide Reduction | DFT (B3LYP/6-31G) | 15-25 | N-O: 1.6-1.8, O-H (from reducing agent): 1.3-1.5 |
Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from transition state analysis. Actual values would require specific computational studies.
Prediction of Reaction Products and Intermediates
Computational chemistry can also predict the likely products and intermediates of chemical reactions involving this compound. By mapping the entire reaction pathway, including intermediates and transition states, a comprehensive understanding of the transformation can be achieved.
The metabolism of doxylamine is known to proceed through several pathways, including N-demethylation, N-oxidation, and side-chain cleavage. researchgate.netscience.gov It is reasonable to assume that this compound could undergo similar transformations.
For example, a predicted reaction could be the N-demethylation of the tertiary amine N-oxide. Computational models could predict the formation of an N-desmethyl-doxylamine di-N-oxide intermediate. Further demethylation could lead to N,N-didesmethyl-doxylamine di-N-oxide. The relative energies of these intermediates and products can be calculated to determine the most thermodynamically favorable pathway.
Another potential transformation is the reduction of one or both N-oxide groups. The predicted products would be Doxylamine N-oxide (with either the pyridine or tertiary amine N-oxide reduced) or doxylamine itself. researchgate.netbiosynth.com The regioselectivity of the reduction (i.e., which N-oxide is reduced first) could be predicted by comparing the activation energies of the two possible reduction pathways.
Table 2: Predicted Metabolites of this compound and their Precursors
| Precursor Compound | Predicted Intermediate/Product | Type of Transformation |
| This compound | N-desmethyl-doxylamine di-N-oxide | N-demethylation |
| N-desmethyl-doxylamine di-N-oxide | N,N-didesmethyl-doxylamine di-N-oxide | N-demethylation |
| This compound | Doxylamine Pyridine N-Oxide | Tertiary Amine N-oxide Reduction |
| This compound | Doxylamine Tertiary Amine N-Oxide | Pyridine N-oxide Reduction |
| Doxylamine Pyridine N-Oxide | Doxylamine | Pyridine N-oxide Reduction |
| Doxylamine Tertiary Amine N-Oxide | Doxylamine | Tertiary Amine N-oxide Reduction |
This table is based on known metabolic pathways of doxylamine and serves to illustrate the types of predictions that can be made using computational methods.
Advanced Research Perspectives and Future Directions for Doxylamine Di N Oxide Studies
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of doxylamine (B195884) succinate (B1194679) is well-established, typically involving a multi-step process. researchgate.net However, the selective synthesis of Doxylamine Di-N-Oxide presents a significant challenge due to the presence of two distinct nitrogen atoms susceptible to oxidation: the tertiary aliphatic amine and the nitrogen in the pyridine (B92270) ring. Future research should focus on developing synthetic routes that offer high selectivity and yield for the Di-N-Oxide derivative.
Current methods for producing doxylamine involve reacting 2-acetylpyridine (B122185) with a Grignard reagent derived from bromobenzene (B47551) to form 2-pyridylphenylmethyl carbinol, which is then treated with 2-dimethylaminoethyl chloride. researchgate.net The subsequent oxidation to the Di-N-Oxide is not well-documented and likely results in a mixture of mono- and di-oxidized products.
Prospective synthetic strategies could explore:
Stepwise Oxidation: A controlled, stepwise oxidation process could be developed. This would involve first synthesizing one of the mono-oxides (either the aliphatic N-oxide or the pyridine N-oxide) under specific reaction conditions that favor one site over the other. The isolated mono-oxide could then be subjected to a second, more forceful oxidation step to yield the Di-N-Oxide.
Selective Oxidizing Agents: Research into novel oxidizing agents that exhibit high chemoselectivity for one type of nitrogen atom over the other is warranted. The choice of oxidant (e.g., peroxy acids like m-CPBA, or reagents like hydrogen peroxide with a metal catalyst) and reaction conditions (pH, temperature, solvent) could be fine-tuned to control the oxidation sequence and maximize the yield of the desired this compound.
Protecting Group Chemistry: An alternative approach involves the use of protecting groups. One of the nitrogen atoms could be temporarily protected while the other is oxidized. Following the first oxidation and deprotection, the second nitrogen atom would then be oxidized. This multi-step process, while potentially longer, could offer superior control and selectivity.
The development of enantiopure synthesis for doxylamine has been a subject of study, and similar principles could be applied to produce specific stereoisomers of the Di-N-Oxide, which may be relevant for understanding its biological and environmental interactions. researchgate.net
Investigation of Advanced Analytical Techniques for Trace Analysis
This compound is a metabolite found in biological systems and can be an environmental transformation product. nih.govresearchgate.netresearchgate.net Therefore, the ability to detect and quantify it at trace levels in complex matrices such as plasma, urine, and environmental water samples is essential. Future research should focus on optimizing and validating advanced analytical techniques for this purpose.
Early methods for doxylamine metabolite analysis relied on gas chromatography (GC), which often faced challenges with resolution and differentiation of metabolites. Modern techniques offer significantly improved sensitivity and specificity.
Advanced analytical methods for investigation include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for trace quantification due to its high selectivity and sensitivity. Developing a robust LC-MS/MS method would involve optimizing liquid-liquid or solid-phase extraction (SPE) protocols for this compound from various matrices, followed by chromatographic separation on a reversed-phase column. shimadzu-webapp.eu Multiple reaction monitoring (MRM) would be used for precise and accurate quantification.
Ultra-High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UHPLC-TOF-MS): This technique provides rapid analysis times and delivers high-resolution mass data. This capability is invaluable for confirming the elemental composition of the detected analyte and for identifying unknown transformation products in environmental or metabolic studies.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): While less sensitive than mass spectrometry, HPLC-DAD is a robust and widely available technique. d-nb.inforesearchgate.net Method development would focus on optimizing the mobile phase composition and pH to achieve chromatographic separation of this compound from the parent drug and other metabolites. d-nb.infoscielo.br This method is particularly useful for stability-indicating assays and for quantifying higher concentrations of the compound. d-nb.inforesearchgate.net
The table below summarizes potential analytical techniques for future research on this compound analysis.
| Technique | Principle | Potential Application for this compound | Key Research Focus | Reference for Analogous Methods |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | Ultra-sensitive quantification in biological fluids (plasma, urine) and environmental samples. | Optimization of sample extraction, MRM transitions, and matrix effect mitigation. | |
| UHPLC-TOF-MS | Fast chromatographic separation coupled with high-resolution mass spectrometry. | Accurate mass measurement for structural confirmation and identification of unknown transformation products. | Development of fragmentation libraries and data processing workflows. | |
| HPLC-DAD | Chromatographic separation with UV-Vis detection across a spectrum of wavelengths. | Routine quantification in pharmaceutical formulations and stability studies. | Method validation for linearity, precision, accuracy, and specificity under stress conditions. d-nb.inforesearchgate.net | d-nb.inforesearchgate.net |
Comprehensive Elucidation of Environmental Transformation Products and Pathways
The widespread use of doxylamine increases the likelihood of its entry into the environment through wastewater. Understanding the environmental fate and transformation of doxylamine into products like this compound is critical for assessing its environmental impact.
Recent studies have highlighted several potential environmental transformation pathways:
Biodegradation: Microalgae-based wastewater treatment systems have been shown to remove doxylamine. researchgate.net This process can involve biodegradation, where enzymes such as hydrolases and primary amine oxidases catalyze the transformation of doxylamine into Doxylamine N-oxide and other intermediates. researchgate.net Future studies should aim to identify the full range of microbial species capable of this transformation and elucidate the complete degradation pathway beyond the initial N-oxide products.
Disinfection Byproduct Formation: Amine-containing pharmaceuticals like doxylamine can act as precursors to N-nitrosamines, a class of potentially carcinogenic disinfection byproducts, during water treatment processes like chloramination. scholaris.ca Research is needed to determine the propensity of this compound itself to form nitrosamines or other disinfection byproducts.
Oxidative Degradation: Doxylamine present in hair can be oxidized to N-doxylamine-oxide through cosmetic treatments like oxidative dyeing. nih.gov This highlights a non-metabolic, chemical transformation pathway. Further investigation could explore other common environmental oxidants (e.g., ozone, hydroxyl radicals from advanced oxidation processes) and their effectiveness in degrading this compound. researchgate.netscholaris.ca
The following table outlines key environmental transformation pathways for doxylamine that warrant further investigation for this compound.
| Pathway | Conditions | Observed/Potential Products | Research Focus | Reference |
| Biodegradation | Microalgal systems, presence of bicarbonate | Doxylamine N-oxide, Intermediate (C15H17NO2) | Identifying responsible microbial consortia and enzymes; mapping the complete degradation pathway. | researchgate.net |
| Chemical Oxidation | Water disinfection (chloramination), hair dyeing (H₂O₂) | N-Nitrosodimethylamine (NDMA) from parent drug, Doxylamine N-oxide | Quantifying the formation potential of disinfection byproducts from this compound; studying degradation via advanced oxidation processes. | scholaris.canih.gov |
| Photodegradation | Exposure to sunlight in aquatic environments | Unknown photoproducts | Characterizing the photolytic stability of this compound and identifying its phototransformation products. | scholaris.ca |
Integration of Computational and Experimental Data for Predictive Modeling
The integration of computational modeling with experimental data offers a powerful paradigm for accelerating research and gaining deeper mechanistic insights. For this compound, this approach can be used to predict its physicochemical properties, reactivity, environmental fate, and potential biological interactions.
Future research directions in this area include:
Quantum Mechanical (QM) Modeling: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular electrostatic potential (MEP), and vibrational spectra of this compound. researchgate.net These calculations can help predict the most likely sites for metabolic attack or chemical reaction and interpret experimental spectroscopic data.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in solution or interacting with lipid membranes. researchgate.netmdpi.com This can provide predictions about its solubility, membrane permeability, and the stability of its complexes with biological macromolecules. mdpi.com
Predictive Toxicity and Metabolism Models: By combining experimental data from high-throughput screening and analytical studies with computational models, it is possible to build predictive models for toxicity and metabolism. rowan.edu Machine learning algorithms can be trained on data from related compounds to predict the potential for this compound to cause adverse effects or to identify its likely metabolic pathways. google.com
Chemometric Modeling: For analysis, chemometric techniques like Partial Least Squares (PLS) can be integrated with experimental data from voltammetry or spectroscopy to enable the simultaneous quantification of this compound in complex mixtures with its parent drug and other metabolites, enhancing the quality and efficiency of analytical methods. mdpi.comnih.gov
The table below details how different modeling approaches can be applied to future studies of this compound.
| Modeling Approach | Principle | Application to this compound | Data for Integration | Reference for Approach |
| Density Functional Theory (DFT) | Quantum mechanical calculation of electronic structure. | Predict reactivity, spectroscopic properties, and sites of metabolism. | Experimental IR, Raman, and UV-Vis spectra. | researchgate.net |
| Molecular Dynamics (MD) | Simulation of the physical movements of atoms and molecules. | Predict membrane permeability, solvation properties, and binding stability to proteins. | Experimental solubility, partitioning coefficients (LogP). | researchgate.netmdpi.com |
| Machine Learning / QSAR | Algorithms that learn from data to make predictions. | Predict potential toxicity, carcinogenicity, and formation of transformation products. | In vitro toxicity assays, metabolism data, environmental degradation data. | rowan.edugoogle.com |
| Chemometrics | Multivariate data analysis for chemical data. | Deconvolution of complex analytical signals (e.g., from HPLC, voltammetry) for quantification in mixtures. | Experimental chromatograms or voltammograms of mixtures. | mdpi.comnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Doxylamine Di-N-Oxide?
- Methodology : Synthesis typically involves oxidizing doxylamine or its derivatives using hydrogen peroxide or other oxidizing agents under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (proton and carbon spectra) and mass spectrometry (MS) for molecular weight validation. Purity assessment should use high-performance liquid chromatography (HPLC) with UV detection .
Q. How can researchers quantify this compound in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the compound. Calibration curves using deuterated internal standards (e.g., deuterated doxylamine) improve accuracy .
Q. What factors influence the stability of this compound in experimental settings?
- Methodology : Stability studies should assess pH (e.g., 2–9), temperature (4°C, 25°C, 40°C), and light exposure. Use accelerated stability protocols with HPLC monitoring. Buffered solutions (e.g., phosphate buffer) minimize hydrolysis, while inert atmospheres (nitrogen) prevent oxidative degradation .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from its parent compound, doxylamine?
- Methodology : Conduct in vitro metabolism assays using human liver microsomes or hepatocytes. Identify metabolites via LC-MS/MS and compare with known doxylamine metabolites (e.g., desmethyldoxylamine). Isotopic labeling (e.g., ¹⁴C) tracks metabolic fate. In vivo studies in rodent models can validate urinary excretion patterns .
Q. What experimental designs are optimal for studying this compound’s role in membrane protein solubilization?
- Methodology : Use fluorescence-detection size-exclusion chromatography (FSEC) to evaluate solubilization efficiency in membrane protein extracts. Compare critical micelle concentration (CMC) of this compound with other detergents (e.g., lauryldimethylamine oxide) using dynamic light scattering (DLS). Include negative controls with non-ionic detergents .
Q. How can researchers reconcile contradictory carcinogenicity data between animal models and human studies?
- Methodology : Perform in vitro genotoxicity assays (Ames test, micronucleus assay) to assess mutagenic potential. Use human-derived organoids or 3D cell cultures to simulate long-term exposure. Epidemiological studies should leverage existing pharmacovigilance databases to identify correlations between clinical use and cancer incidence .
Q. What pharmacokinetic considerations apply when co-administering this compound with other therapeutics?
- Methodology : Conduct crossover studies in animal models to evaluate drug-drug interactions. Monitor plasma concentrations via LC-MS/MS and calculate pharmacokinetic parameters (AUC, Cmax, t₁/₂). Use physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes .
Q. How does this compound interact with environmental systems, and what remediation strategies are viable?
- Methodology : Assess biodegradation using soil or water microcosms spiked with the compound. Quantify residual levels via gas chromatography (GC-MS) and identify degradation products. Evaluate surfactant-enhanced remediation (SER) techniques for soil contamination, measuring critical micelle concentration (CMC) impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
